3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid
Description
3-{[(Tert-Butoxy)Carbonyl]Amino}-3-[3-(Dimethylamino)Phenyl]-2,2-Dimethylpropanoic Acid is a structurally complex molecule featuring:
- A tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes.
- A 3-(dimethylamino)phenyl substituent, contributing basicity and electronic modulation.
- A 2,2-dimethylpropanoic acid backbone, introducing steric hindrance and influencing solubility.
This compound is primarily used in peptide synthesis and medicinal chemistry, where its Boc group facilitates selective deprotection under acidic conditions, while the dimethylamino group may enhance interactions with biological targets.
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)24-16(23)19-14(18(4,5)15(21)22)12-9-8-10-13(11-12)20(6)7/h8-11,14H,1-7H3,(H,19,23)(H,21,22) |
InChI Key |
HGBBMTHASKQSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N(C)C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions . The dimethylamino-substituted phenyl ring may also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Differences :
- Ester vs. Carboxylic Acid: The propenoate ester group in Compound 3 () contrasts with the propanoic acid moiety in the target compound, altering solubility and reactivity in nucleophilic acyl substitution reactions.
- Synthetic Utility: Compound 3 serves as a precursor for heterocyclic systems (e.g., pyridinones, pyrimidinones) via reactions with amines, whereas the target molecule’s carboxylic acid group may direct it toward coupling reactions (e.g., amide bond formation) .
| Property | Target Compound | Compound 3 |
|---|---|---|
| Functional Group | Carboxylic Acid | Methyl Ester |
| Molecular Weight (g/mol) | ~350–400 (estimated) | 243.26 (Calculated) |
| Reactivity | Acid-catalyzed deprotection | Amine substitution reactions |
2-{[(tert-Butoxy)Carbonyl]Amino}-3-(3-Methyl-3H-Diazirin-3-Yl)Propanoic Acid
Key Differences :
- Diazirinyl Group : This photoreactive group () enables photoaffinity labeling, a feature absent in the target compound.
- Applications: Used in proteomics for target identification, whereas the dimethylamino phenyl group in the target compound may optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .
| Property | Target Compound | Diazirinyl Analog |
|---|---|---|
| Key Substituent | 3-(Dimethylamino)Phenyl | 3-Methyl-3H-Diazirinyl |
| Photoreactivity | None | High (UV-sensitive) |
(R)-3-((tert-Butoxycarbonyl)Amino)-2-Phenylpropanoic Acid
Key Differences :
- Phenyl vs. Dimethylamino-Phenyl: The absence of a dimethylamino group reduces basicity and electronic effects ().
- Stereochemistry : The (R)-configuration in this analog may influence chiral recognition in enzyme-binding applications, whereas the target compound’s stereochemistry is unspecified .
| Property | Target Compound | (R)-2-Phenyl Analog |
|---|---|---|
| Substituent Electronic Effects | Electron-donating (dimethylamino) | Neutral (phenyl) |
| pKa (Predicted) | ~2.96 (acidic) | Similar (~2.5–3.0) |
3-(Dimethylamino)-2,2-Dimethylpropanoic Acid Hydrochloride
Key Differences :
- Boc Group Absence : Lacks the Boc-protected amine, making it prone to oxidation or unwanted side reactions ().
- Salt Form : The hydrochloride salt enhances aqueous solubility, whereas the target compound’s free acid form may require pH adjustment for dissolution .
| Property | Target Compound | Hydrochloride Analog |
|---|---|---|
| Stability | Moderate (acid-labile Boc) | High (salt form) |
| Solubility | Low in water | High in water |
Biological Activity
The compound 3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid , commonly referred to as N-Boc-3-(3-dimethylaminophenyl)-β-alanine, is a derivative of β-alanine with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure
- IUPAC Name : N-(tert-butoxycarbonyl)-3-(3-dimethylaminophenyl)-β-alanine
- Molecular Formula : C16H23NO4
- CAS Number : 683219-44-5
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.36 g/mol |
| Purity | ≥ 95% |
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
The compound exhibits various biological activities, primarily through its interactions with specific biological targets. Research indicates that it may act as an antioxidant , anti-inflammatory , and potential anticancer agent . Its mechanism involves modulation of oxidative stress and inhibition of pro-inflammatory cytokines.
Antioxidant Activity
Studies have demonstrated that the compound possesses significant antioxidant properties, as evidenced by its performance in various assays:
- ABTS Radical Scavenging Assay : The compound showed high scavenging activity, surpassing standard antioxidants such as Trolox.
- FRAP Assay : It also demonstrated notable reducing power, although slightly lower than Trolox and BHT.
Table 1: Antioxidant Activity Results
| Compound | ABTS IC50 (μM) | FRAP IC50 (μM) |
|---|---|---|
| N-Boc-3-(3-dimethylaminophenyl)-β-alanine | 6.23 ± 0.33 | 19.6 ± 0.8 |
| Trolox | 91.8 ± 0.3 | - |
| BHT | - | - |
Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that the compound may exhibit cytotoxic effects against various cancer cell lines. The exact mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 1: Antioxidant Efficacy in Vivo
In a study involving mouse brain homogenates, the compound was tested for its ability to suppress lipid peroxidation. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating effective inhibition of lipid peroxidation processes.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating a promising lead for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
